N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide

Hydrogen bonding Drug-likeness Target engagement

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide (CAS 476276-72-9; molecular formula C24H23N3O4S2; MW 481.6 g/mol) is a synthetic benzothiazole-sulfamoylbenzamide hybrid molecule. Its structure combines a 2-(4-hydroxy)phenyl-benzothiazole core with a para-diethylsulfamoylbenzamide side chain, placing it at the intersection of two well-known pharmacophore classes: benzothiazole-based kinase/FAAH inhibitors and sulfonamide-containing anticancer agents.

Molecular Formula C24H23N3O4S2
Molecular Weight 481.59
CAS No. 476276-72-9
Cat. No. B2404132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide
CAS476276-72-9
Molecular FormulaC24H23N3O4S2
Molecular Weight481.59
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H23N3O4S2/c1-3-27(4-2)33(30,31)18-12-9-16(10-13-18)23(29)25-17-11-14-21(28)19(15-17)24-26-20-7-5-6-8-22(20)32-24/h5-15,28H,3-4H2,1-2H3,(H,25,29)
InChIKeyCZXICBXIPPAQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide (476276-72-9): Key Structural Features and Procurement Baseline


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide (CAS 476276-72-9; molecular formula C24H23N3O4S2; MW 481.6 g/mol) is a synthetic benzothiazole-sulfamoylbenzamide hybrid molecule. Its structure combines a 2-(4-hydroxy)phenyl-benzothiazole core with a para-diethylsulfamoylbenzamide side chain, placing it at the intersection of two well-known pharmacophore classes: benzothiazole-based kinase/FAAH inhibitors and sulfonamide-containing anticancer agents. The compound is catalogued in the PubChem database (CID 135692871) and is primarily supplied as a research-grade screening compound (typical purity ≥95%) by multiple specialty chemical vendors [1]. This guide provides a quantitative, comparator-driven assessment of the structural and physicochemical features that differentiate this specific molecule from its closest structural analogs, enabling evidence-based procurement decisions.

Why Generic Substitution Fails for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide: Structural Uniqueness Among Benzothiazole-Sulfonamide Analogs


The benzothiazole-sulfonamide chemical space is densely populated with compounds that vary in substitution position, linker topology, and sulfonamide N-substitution. These minor structural variations translate into substantial differences in hydrogen-bonding capacity, lipophilicity, and conformational flexibility—factors that critically determine target engagement, selectivity, and ADME properties [1]. For instance, moving the sulfamoyl attachment point from the benzothiazole ring to the benzamide ring (as in this compound) alters both the molecular shape and the electron distribution of the sulfonamide group. Similarly, replacing the diethylamino sulfonamide with a piperidine or morpholine sulfonamide changes the steric bulk and basicity of the sulfonamide moiety, which has been shown in FAAH inhibitor series to affect both potency and residence time [2]. Generic interchange without confirming the exact substitution pattern therefore risks selecting a compound with meaningfully different target interaction profiles.

Quantitative Differential Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide Against Closest Analogs


Unique Hydrogen-Bond Donor/Acceptor Topology vs. Unsubstituted Phenyl Analog

The target compound contains a phenolic -OH at the 4-position of the central phenyl ring (adjacent to the benzothiazole attachment at the 3-position), contributing 2 hydrogen-bond donors (HBD) and 7 hydrogen-bond acceptors (HBA) [1]. The closest analog lacking this hydroxyl group—N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide—would possess only 1 HBD and 6 HBA. This additional HBD is strategically positioned to engage catalytic serine or threonine residues in enzyme active sites, as demonstrated for related 2-(2-hydroxyphenyl)benzothiazole FAAH inhibitors where the phenolic -OH forms a critical hydrogen bond with the catalytic triad [2].

Hydrogen bonding Drug-likeness Target engagement

Sulfonamide Substitution Architecture: Diethylamino vs. Piperidine/Morpholine in Benzothiazole FAAH Inhibitors

The target compound features an N,N-diethylsulfamoyl group (4-(diethylsulfamoyl)benzamide), which differs fundamentally from the piperidine-1-sulfonyl and morpholine-4-sulfonyl groups found in the most extensively characterized benzothiazole FAAH inhibitors [1][2]. In the benchmark FAAH inhibitor series (Wang et al., 2009), compound 16j—bearing a piperidine-1-sulfonyl group on the benzothiazole ring—achieved an IC50 of approximately 2–8 nM against recombinant human FAAH with a long residence time (>10 h dissociation half-life) attributed to the sulfonamide group forming transition-state-mimicking hydrogen bonds with catalytic residues [2]. The target compound's diethylsulfamoyl group (S(=O)2-N(Et)2) is expected to confer a distinct steric profile compared to the cyclic piperidine-sulfonyl: the acyclic N,N-diethyl group reduces conformational restriction of the sulfonamide, potentially altering the kinetic barrier to dissociation (residence time) relative to the more rigid piperidine analog [3]. However, no direct head-to-head FAAH inhibition data are available for this specific compound at present.

FAAH inhibition Sulfonamide SAR Residence time

Predicted Lipophilicity (cLogP 4.4) and CNS Drug-Like Profile vs. More Polar Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 4.4 [1]. This places it near the upper limit of the optimal CNS drug-likeness range (typically cLogP 1–4 for balanced CNS penetration) and distinguishes it from more polar benzothiazole-sulfonamide analogs. For example, 4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 303124-24-5), which bears an ethoxy substituent on the benzothiazole ring and lacks the lipophilic 4-hydroxyphenylbenzothiazole core, has a predicted lower cLogP (~3.0) due to the additional ether oxygen . The target compound's cLogP of 4.4 suggests preferential partitioning into lipid-rich tissues, which may be advantageous for CNS targets but could limit aqueous solubility and increase plasma protein binding relative to more polar congeners.

Lipophilicity CNS penetration Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility vs. Rigid Benzothiazole-Sulfonamide Congeners

The target compound contains 7 rotatable bonds (PubChem computed property) [1], primarily from the diethylsulfamoyl group (4 bonds: S-N and two ethyl C-C and C-N rotations) and the amide linker (2 bonds). In contrast, the rigid piperidine-sulfonyl FAAH inhibitor benchmark (compound 16j) has fewer rotatable bonds in its sulfonamide region due to the cyclic piperidine constraint [2]. Higher rotatable bond count in the target compound is expected to impose a greater conformational entropy penalty upon binding, which may reduce binding affinity compared to more rigid analogs but could also enable induced-fit adaptation to targets with flexible binding pockets. This trade-off between preorganization and flexibility is a key differentiator for procurement: rigid analogs favor high-affinity binding to well-defined pockets; flexible analogs may access a broader range of target conformations.

Conformational flexibility Entropy penalty Binding kinetics

Recommended Research Applications for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide Based on Differential Evidence


Chemical Probe for Investigating Non-Covalent, Reversible Enzyme Inhibition with Tunable Target Residence Time

The target compound's acyclic N,N-diethylsulfamoyl group differentiates it from piperidine/morpholine-sulfonamide FAAH inhibitors with ultra-long residence times [1]. It can serve as a chemical probe for studying how sulfonamide conformational flexibility (7 rotatable bonds vs. 4–5 for cyclic analogs) modulates the kinetic barrier to dissociation, enabling researchers to interrogate the relationship between sulfonamide N-substitution geometry and target occupancy duration [2]. This is particularly relevant for targets where prolonged inhibition leads to on-target toxicity, making a faster-off-rate inhibitor pharmacologically advantageous [1].

CNS-Targeted Screening Campaigns Leveraging Elevated Lipophilicity (cLogP 4.4)

With a computed cLogP of 4.4—approximately 1.4 log units higher than more polar benzothiazole-sulfonamide analogs [1]—this compound is specifically suited for screening campaigns targeting CNS-resident enzymes or receptors where blood-brain barrier penetration is a prerequisite. The lipophilic 4-hydroxyphenylbenzothiazole core combined with the diethylsulfamoyl group provides a physicochemical profile within the empirical CNS drug-likeness window, making it appropriate for inclusion in focused CNS chemical libraries [2].

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole-Hydroxyphenyl Core for FAAH and Related Serine Hydrolases

The 4-hydroxyphenyl substitution pattern (2 HBD) on the central phenyl ring is a defining feature of this compound that enables an additional hydrogen-bond interaction not available to the des-hydroxy analog (1 HBD) [1]. This makes the compound a valuable SAR tool for probing the importance of the phenolic -OH in serine hydrolase active sites, building on prior work with 3-hydroxyphenyl-methanone benzothiazole FAAH inhibitors where the -OH group forms critical catalytic triad contacts [2]. Researchers can systematically compare this compound's activity with the des-hydroxy analog to deconvolute the contribution of this single hydrogen bond to potency and selectivity across the serine hydrolase family.

Physicochemical Benchmarking for Sulfamoylbenzamide Library Design

The compound's well-defined computed properties—MW 481.6, cLogP 4.4, 2 HBD, 7 HBA, 7 rotatable bonds, topological polar surface area (TPSA) ~120 Ų [1]—make it an ideal reference standard for calibrating computational models used in sulfamoylbenzamide library design. Its intermediate position in the benzothiazole-sulfonamide chemical space (between highly polar ethoxy-substituted analogs and highly lipophilic naphtho-fused benzothiazole derivatives) allows it to serve as a physicochemical boundary marker for defining lead-like and drug-like property envelopes in this compound class [2].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.